REACTION_CXSMILES
|
[OH:1][C:2]1[N:3]=[N:4][C:5]([C:9]([OH:11])=O)=[C:6]([OH:8])[N:7]=1.[NH3:12]>CN(C)C=O>[O:1]=[C:2]1[NH:7][C:6](=[O:8])[C:5]([C:9]([NH2:12])=[O:11])=[N:4][NH:3]1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
OC=1N=NC(=C(N1)O)C(=O)O
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution in stirred at ambient temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes at the same temperature as above
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The deposited crystals are collected by filtration
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NN=C(C(N1)=O)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |